4'-n-Propoxy-2,2,2-trifluoroacetophenone
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Overview
Description
4’-n-Propoxy-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoroacetophenones It is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with a propoxy group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-n-Propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-hydroxy-2,2,2-trifluoroacetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4’-Hydroxy-2,2,2-trifluoroacetophenone+Propyl BromideK2CO3,DMF4’-n-Propoxy-2,2,2-trifluoroacetophenone
Industrial Production Methods
Industrial production methods for 4’-n-Propoxy-2,2,2-trifluoroacetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-n-Propoxy-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 4’-n-propoxy-2,2,2-trifluoroacetophenol.
Substitution: Formation of substituted trifluoroacetophenone derivatives.
Scientific Research Applications
4’-n-Propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-n-Propoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its trifluoromethyl and propoxy groups These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the propoxy group, making it less versatile in certain reactions.
4’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of a propoxy group, leading to different reactivity and applications.
4’-Ethoxy-2,2,2-trifluoroacetophenone: Similar structure but with an ethoxy group, affecting its chemical properties and uses.
Uniqueness
4’-n-Propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to other trifluoroacetophenone derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDCGHMQBHMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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